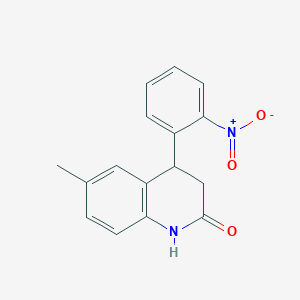

![molecular formula C18H26ClNO3S B5157108 3-[2-(1-adamantyloxy)-2-oxoethyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium chloride](/img/structure/B5157108.png)

3-[2-(1-adamantyloxy)-2-oxoethyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to the target molecule often involves reactions that introduce adamantyl groups into heterocyclic frameworks. For instance, the synthesis of 5-(1-adamantyl)-2-substituted thio-1,3,4-oxadiazoles involves the reaction of 5-(1-adamantyl)-1,3,4-oxadiazoline-2-thione with various chlorides and amines, under specific conditions to yield derivatives with potential antimicrobial and anti-HIV-1 activities (El-Emam et al., 2004). This illustrates the complexity and versatility of the synthetic approaches that can be applied to the target molecule.

Molecular Structure Analysis

The molecular structure of compounds containing adamantyl groups and thiazolium moieties has been studied through various spectroscopic and theoretical methods. Vibrational spectroscopic studies, combined with quantum chemical calculations, have been conducted to understand the molecular structure and stability of such compounds (Al-Abdullah et al., 2014). These studies provide insights into the bond interactions, electron distribution, and overall molecular geometry that are crucial for understanding the behavior of the target molecule.

Chemical Reactions and Properties

The reactivity of adamantyl-containing compounds towards various chemical reagents highlights the potential transformations and reactions the target molecule may undergo. For example, the N- and S-alkylation reactions of adamantyl-thiazoles and triazoles demonstrate the synthetic versatility and potential for chemical modifications of these compounds (El-Emam & Lehmann, 1997). Such reactions are pivotal in adjusting the chemical and physical properties of the target molecule for specific applications.

Mécanisme D'action

Safety and Hazards

Orientations Futures

The study of adamantane derivatives is a promising area of research, with potential applications in the synthesis of various functional derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids . This compound, with its combination of adamantane and thiazolium groups, could be of interest in these areas .

Propriétés

IUPAC Name |

1-adamantyl 2-[5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium-3-yl]acetate;chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26NO3S.ClH/c1-12-16(2-3-20)23-11-19(12)10-17(21)22-18-7-13-4-14(8-18)6-15(5-13)9-18;/h11,13-15,20H,2-10H2,1H3;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCPHLQKGMKWZBW-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=[N+]1CC(=O)OC23CC4CC(C2)CC(C4)C3)CCO.[Cl-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Adamantan-1-yloxycarbonylmethyl)-5-(2-hydroxy-ethyl)-4-methyl-thiazol-3-ium | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,5,5-trifluoro-4-({[(4-fluorophenyl)sulfonyl]amino}methyl)pentanoic acid](/img/structure/B5157040.png)

![N-cyclopropyl-4-methyl-N-[(2E)-3-phenyl-2-propen-1-yl]-1H-imidazole-2-carboxamide trifluoroacetate](/img/structure/B5157053.png)

![2-{[2-(3,4-dimethylphenyl)-2-oxoethyl]thio}-4,6-dimethylnicotinonitrile](/img/structure/B5157057.png)

![1-(4-bromophenyl)-2-[5-(2-chlorobenzyl)-2-imino-1,3-thiazol-3(2H)-yl]ethanone hydrochloride](/img/structure/B5157079.png)

![2-(benzoylamino)-N-(2-ethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5157087.png)

![propyl 4-[(3-ethoxybenzoyl)amino]benzoate](/img/structure/B5157118.png)

![ethyl oxo{[2-(phenylthio)phenyl]amino}acetate](/img/structure/B5157121.png)

![2-cyano-3-[4-methoxy-3-(4-thiomorpholinylmethyl)phenyl]-N-(2-pyridinylmethyl)acrylamide](/img/structure/B5157127.png)

![N-(3-methoxyphenyl)-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B5157135.png)

![2-[4-(2,2-diphenylethyl)-1-piperazinyl]pyrimidine](/img/structure/B5157150.png)

methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5157151.png)